molecular formula C10H18N4O B1481219 (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-32-9

(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481219
CAS No.: 2098016-32-9
M. Wt: 210.28 g/mol
InChI Key: KYSMJTAQXHLFBV-UHFFFAOYSA-N
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Description

(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both a triazole ring and a pyrrolidine moiety.

Properties

IUPAC Name

[1-[(1-ethylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSMJTAQXHLFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.

    Final Functionalization: The hydroxymethyl group can be added through a reduction reaction or by using a protecting group strategy followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The triazole ring can undergo reduction under specific conditions to form a dihydrotriazole.

    Substitution: The ethyl group on the pyrrolidine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in bioorthogonal chemistry.

Medicine

Triazole-containing compounds are widely used in pharmaceuticals for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.

Industry

In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and dyes.

Mechanism of Action

The mechanism of action of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can coordinate with metal ions, which may be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simple triazole ring without additional functional groups.

    1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole: Lacks the hydroxymethyl group.

    (1-((1-methylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of both a pyrrolidine ring and a hydroxymethyl group in (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may confer unique chemical and biological properties, such as increased solubility, enhanced binding affinity to biological targets, or improved stability.

Biological Activity

The compound (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
CAS Number: 2098121-98-1

This compound features a pyrrolidine ring and a triazole moiety, which are critical for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The pyrrolidine ring interacts with enzymes involved in various metabolic pathways. It may act as a chiral auxiliary in peptide synthesis and influence enzyme activity through hydrogen bonding with active site residues.
  • Cell Signaling Modulation : This compound can modulate signaling pathways by influencing the activity of proteins involved in cell communication and metabolism. It has been shown to affect gene expression and cellular responses to external stimuli.
  • Antimicrobial Activity : Similar triazole compounds have demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Bacillus subtilis. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against bacteria such as Staphylococcus aureus and Bacillus subtilis.
AnticancerExhibited cytotoxic effects in vitro against cancer cell lines (PC3 and A375).
Enzyme InhibitionModulates enzyme activities involved in metabolic pathways; specific targets are under investigation.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various triazole derivatives, including those structurally related to this compound. The compounds were tested against prostate cancer (PC3) and skin cancer (A375) cell lines using the Alamar Blue assay. Results indicated significant cytotoxicity in the tested compounds, supporting further investigation into their potential as anticancer agents .

Case Study 2: Enzyme Interaction

Research has highlighted the role of triazole derivatives in modulating enzyme activities related to peptide synthesis. The unique structural features of this compound could enhance its efficacy as a chiral auxiliary or inhibitor in biochemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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